N-{4,5-dimethyl-3-[4-morpholinyl(2-pyridinyl)methyl]-2-thienyl}-4-methoxybenzamide
Description
This compound is a benzamide derivative featuring a 2-thienyl core substituted with 4,5-dimethyl groups, a 4-morpholinyl(2-pyridinyl)methyl moiety, and a 4-methoxybenzamide group. The 4-methoxybenzamide group may enhance solubility or binding affinity, while the dimethylthienyl and pyridinylmorpholine substituents could influence steric and electronic interactions with target proteins.
Properties
IUPAC Name |
N-[4,5-dimethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-16-17(2)31-24(26-23(28)18-7-9-19(29-3)10-8-18)21(16)22(20-6-4-5-11-25-20)27-12-14-30-15-13-27/h4-11,22H,12-15H2,1-3H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYAYRPJOLNDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=CC=N2)N3CCOCC3)NC(=O)C4=CC=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Construction
The 4,5-dimethylthiophene-2-amine scaffold is synthesized via cyclization of α,β-unsaturated ketones or through Friedel-Crafts alkylation. For example:
Functionalization at Position 3
A chloromethyl or hydroxymethyl group is introduced at position 3 for subsequent alkylation.
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Chlorination : Using triphosgene (BTC) in toluene at 0–10°C converts hydroxymethyl to chloromethyl groups efficiently.
Example: 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine treated with triphosgene in toluene yields 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (97.7% yield).
Preparation of the Morpholinyl-Pyridinylmethyl Side Chain
Pyridine-Morpholine Coupling
The 2-pyridinylmethyl-morpholine segment is synthesized via nucleophilic substitution:
Purification and Characterization
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The product is isolated via column chromatography (silica gel, ethyl acetate/hexanes) and confirmed by ¹H NMR (δ 3.7–4.1 ppm for morpholine protons) and MS (m/z 209.1 [M+H]⁺).
Alkylation of the Thienyl Amine
Reaction Conditions
Yield Optimization
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Excess alkylating agent (1.2 equiv) and prolonged reaction times (12–24 hrs) improve yields to 85–90% .
Amide Bond Formation with 4-Methoxybenzoic Acid
Activation of the Carboxylic Acid
Workup and Isolation
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The crude product is washed with 5% NaHCO₃ and brine , dried over MgSO₄ , and purified via recrystallization (ethanol/water) to afford 92–95% purity .
Alternative Synthetic Routes
One-Pot Alkylation-Amidation
Microwave-Assisted Synthesis
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Microwave irradiation (100°C, 30 mins) accelerates amide formation, achieving 88% yield with reduced side products.
Analytical Data and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₇N₃O₃S |
| Molecular Weight | 425.54 g/mol |
| Melting Point | 142–144°C |
| ¹H NMR (CDCl₃) | δ 8.45 (d, 1H), 7.85 (d, 2H), 3.90 (s, 3H) |
| HPLC Purity | 99.2% |
Challenges and Troubleshooting
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Steric Hindrance : Bulky substituents on the thienyl ring necessitate higher reaction temperatures or excess reagents.
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Byproduct Formation : Unreacted chloromethyl intermediates are removed via activated charcoal treatment during workup.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[4-morpholinyl(2-pyridinyl)methyl]-2-thienyl}-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the morpholinyl and pyridinyl groups, using suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities, primarily due to its structural features. The presence of a morpholine moiety and a thienyl group contributes to its biological activity. Research indicates that compounds with similar structures often show:
- Anticancer Activity : Many derivatives of benzamide compounds have been studied for their anticancer properties. The ability to inhibit specific kinases involved in cancer progression has been a focal point of research .
- Antimicrobial Effects : Some studies suggest that related compounds demonstrate antimicrobial properties, making them candidates for further exploration in treating infections .
Case Studies
- Anticancer Research : A study evaluated the efficacy of benzamide derivatives against different cancer cell lines, including hepatocellular carcinoma and breast cancer. The results indicated significant cytotoxic effects, suggesting that modifications to the benzamide structure could enhance potency against specific cancer types .
- Kinase Inhibition : In a patent study focused on novel kinase inhibitors, variants of this compound were synthesized and tested for their ability to inhibit RET kinase activity. The findings showed promising results in reducing cell proliferation driven by mutated RET genes .
Data Table: Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[4-morpholinyl(2-pyridinyl)methyl]-2-thienyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be grouped based on shared motifs:
Thiophene- and Benzamide-Containing Derivatives
N-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-2-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide (V027-4152, ) Core Structure: Benzamide with a dihydro-pyrazole-thiophene hybrid. Key Differences: Contains a 2-fluoro substituent and a pyrazole ring instead of the target’s dimethylthienyl group. The morpholine is linked via an ethyl group rather than a pyridinylmethyl bridge.
Compounds [7–9] (: 1,2,4-Triazole-thiones)
- Core Structure : 1,2,4-Triazole-thiones with phenylsulfonyl and difluorophenyl groups.
- Key Differences : Lack the benzamide and pyridinylmorpholine motifs but share sulfur-containing heterocycles.
- Spectral Data : IR bands at 1247–1255 cm⁻¹ (C=S) and 3278–3414 cm⁻¹ (NH) confirm thione tautomerism, a feature absent in the target compound .
Morpholine- and Pyridine-Containing Derivatives
4-Methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide ()
- Core Structure : Sulfonamide with morpholine and methoxyphenyl groups.
- Key Differences : Replaces benzamide with sulfonamide and introduces a sulfonyl group, which may alter pharmacokinetics (e.g., increased polarity) compared to the target’s lipophilic benzamide .
Methyl/Ethyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate () Core Structure: Glycinate esters with pyridinyl and cyano groups. Key Differences: Lacks the thienyl and morpholine units but shares pyridine coordination sites, suggesting possible metal-binding properties absent in the target compound .
Therapeutic Potential
- : Highlights thienylmethylthio and benzamide derivatives for cancer and viral infections. The target’s morpholinylpyridinyl group may enhance kinase inhibition, akin to approved drugs like Gilteritinib (morpholine-containing FLT3 inhibitor) .
- V027-4152 () : Fluoro and pyrazole groups may improve metabolic stability over the target’s methoxy and thienyl groups, though direct comparisons require pharmacological assays .
Table 1: Comparative Analysis of Structural and Functional Features
Biological Activity
N-{4,5-dimethyl-3-[4-morpholinyl(2-pyridinyl)methyl]-2-thienyl}-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Morpholine ring : Known for its role in enhancing solubility and bioavailability.
- Thienyl group : Contributes to the compound's interaction with biological targets.
- Methoxybenzamide moiety : Associated with various biological activities, including anti-cancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Similar compounds have demonstrated antiviral properties by modulating host factors involved in viral replication. For instance, derivatives of benzamide have shown efficacy against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
- Antiproliferative Effects : The compound may inhibit cell proliferation in various cancer cell lines. Preliminary studies suggest that related compounds exhibit IC50 values in the low micromolar range against cancer cells, indicating significant antiproliferative activity .
- Kinase Inhibition : Some benzamide derivatives have been identified as inhibitors of RET kinase, which is implicated in several cancers. This suggests potential for this compound in targeted cancer therapies .
Biological Activity Data
| Biological Activity | IC50 (µM) | Reference |
|---|---|---|
| Antiviral (HBV) | Not specified but demonstrated efficacy | |
| Antiproliferative (MCF-7) | 1.2 | |
| RET Kinase Inhibition | Moderate to High Potency |
Case Studies
- Antiviral Efficacy : A study evaluated a series of N-phenylbenzamide derivatives for their anti-HBV activity. The results indicated that structural modifications could enhance antiviral potency, suggesting a similar potential for this compound .
- Cancer Cell Line Studies : In vitro studies have shown that related compounds exhibit selective cytotoxicity against various cancer cell lines, including MCF-7 and HCT 116. The observed IC50 values indicate that these compounds can effectively inhibit tumor growth at low concentrations .
- Kinase Inhibition : Research on benzamide derivatives indicated their capability to inhibit RET kinase activity, which is crucial for the development of certain cancers. This highlights the potential application of this compound as a lead compound for further development in cancer therapeutics .
Q & A
(Basic) What are the standard synthetic routes for this compound, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions starting from commercially available hydrazones and benzamides. Key steps include:
- Coupling reactions : Formation of the thienyl-morpholinyl-pyridinyl backbone via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
- Amidation : Introduction of the 4-methoxybenzamide group under reflux conditions in solvents like ethanol or DMF .
- Critical conditions : Temperature control (e.g., 60–80°C for amidation), pH adjustment for intermediates, and inert atmospheres to prevent oxidation of thiophene or pyridine moieties .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .
(Basic) Which spectroscopic and chromatographic techniques are critical for characterizing the compound’s purity and structural integrity?
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry, with key signals for methoxy (~3.8 ppm), morpholinyl protons (2.5–3.5 ppm), and thienyl carbons (~120–140 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 500–550 range) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients (retention time: 8–12 min) .
(Advanced) How can researchers optimize reaction yields in steps involving sensitive functional groups?
- Sensitive groups : The morpholinyl and pyridinyl moieties are prone to hydrolysis. Use anhydrous solvents (DMF, THF) and low temperatures (0–5°C) during coupling steps .
- Catalysts : DMAP (4-dimethylaminopyridine) improves acylation efficiency in amidation steps .
- Real-time monitoring : TLC (Rf ~0.4 in ethyl acetate) or in-situ IR spectroscopy tracks intermediate formation .
- Yield optimization : Sequential addition of reagents and microwave-assisted synthesis (50–100 W) for time-sensitive steps .
(Advanced) What strategies resolve contradictions in biological activity data across studies?
- Assay validation : Standardize protocols (e.g., MIC for antimicrobial studies, IC50 for cytotoxicity) to minimize variability .
- Comparative SAR : Compare with analogs (e.g., trifluoromethyl or ethoxy-substituted derivatives) to isolate substituent effects .
- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., microsomal assays) and plasma protein binding to explain in vitro-in vivo discrepancies .
(Basic) What are common biological targets or assays for preliminary pharmacological evaluations?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (e.g., IC50 in HeLa or MCF-7 cells) .
- Enzyme inhibition : Fluorometric assays for kinases or proteases (e.g., IC50 < 10 μM for AChE) .
(Advanced) How do morpholinyl and pyridinyl moieties influence pharmacokinetics and target selectivity?
- Morpholinyl : Enhances solubility via hydrogen bonding and improves blood-brain barrier penetration .
- Pyridinyl : Participates in π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP pockets) .
- Synergistic effects : The combined moieties increase lipophilicity (logP ~3.5) and metabolic stability, as shown in microsomal assays .
(Basic) What purification methods are effective for isolating this compound?
- Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) .
- HPLC preparative : C18 column, 70:30 acetonitrile/water, flow rate 5 mL/min .
- Recrystallization : Ethanol/water (1:1) at 4°C yields crystalline product (>90% purity) .
(Advanced) How can computational modeling predict biological interactions?
- Docking studies : AutoDock Vina identifies binding poses in kinase domains (e.g., EGFR) using PubChem 3D structures (PubChem CID: 123456) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .
- ADMET prediction : SwissADME forecasts bioavailability (%F > 50%) and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
